molecular formula C6H7Cl3O3 B1581922 Ethyl 4,4,4-trichloroacetoacetate CAS No. 3702-98-5

Ethyl 4,4,4-trichloroacetoacetate

Cat. No. B1581922
CAS RN: 3702-98-5
M. Wt: 233.5 g/mol
InChI Key: XGIRWPYENXRJMZ-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trichloroacetoacetate is a chemical compound with the molecular formula C6H7Cl3O3 and a molecular weight of 233.48 . Its IUPAC name is ethyl 4,4,4-trichloro-3-oxobutanoate .


Molecular Structure Analysis

The InChI code for Ethyl 4,4,4-trichloroacetoacetate is 1S/C6H7Cl3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4,4,4-trichloroacetoacetate has a refractive index of n20/D 1.470, a boiling point of 224-226 °C (lit.), and a density of 1.389 g/mL at 20 °C (lit.) .

Scientific Research Applications

Organic Synthesis

Ethyl 4,4,4-trichloroacetoacetate is widely used in organic synthesis. It serves as a building block for the synthesis of various organic compounds due to its reactive ester group and the presence of trichloromethyl moiety. It’s particularly useful in the preparation of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, Ethyl 4,4,4-trichloroacetoacetate is employed in the synthesis of complex molecules. It is used to introduce the trichloromethyl group into a molecule, which can significantly alter the biological activity of the compound. This functionality is crucial in the development of new drugs and active pharmaceutical ingredients .

Material Science

The compound finds applications in material science, particularly in the development of new polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable monomer for polymerization processes, leading to materials with unique properties such as increased resistance to chemicals and temperature .

Agricultural Chemistry

Ethyl 4,4,4-trichloroacetoacetate plays a role in agricultural chemistry as an intermediate in the synthesis of agrochemicals. It is used to create compounds that can act as herbicides, pesticides, and fungicides, contributing to the protection of crops and yield enhancement .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reagent in various analytical methods. Its well-defined properties and stability make it suitable for use in calibration curves and quantitative analysis, ensuring accurate and reliable results in chemical analysis .

Environmental Applications

Lastly, Ethyl 4,4,4-trichloroacetoacetate has potential environmental applications. It can be used in the synthesis of chemicals that help in the degradation of pollutants or the development of environmentally friendly materials. Its role in green chemistry is emerging as researchers seek sustainable and less toxic alternatives .

Safety and Hazards

Ethyl 4,4,4-trichloroacetoacetate can cause skin and eye irritation. It is also a combustible liquid . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 4,4,4-trichloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIRWPYENXRJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190520
Record name Ethyl 4,4,4-trichloro-3-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4,4-trichloroacetoacetate

CAS RN

3702-98-5
Record name Butanoic acid, 4,4,4-trichloro-3-oxo-, ethyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,4,4-trichloro-3-oxobutyrate
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Record name Ethyl 4,4,4-trichloro-3-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,4,4-trichloro-3-oxobutyrate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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